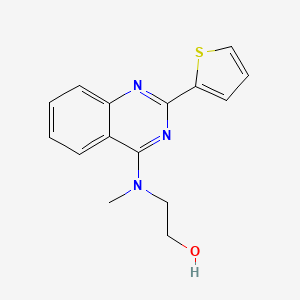

2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol

Description

2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol is a quinazoline derivative featuring a thiophene substituent at the 2-position of the quinazoline core and a methylaminoethanol side chain at the 4-position. Quinazolines are nitrogen-containing heterocycles with broad pharmacological relevance, including kinase inhibition and anticancer activity .

The methyl and thiophene substituents likely increase hydrophobicity compared to simpler ethanolamine-quinazoline derivatives.

Properties

IUPAC Name |

2-[methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-18(8-9-19)15-11-5-2-3-6-12(11)16-14(17-15)13-7-4-10-20-13/h2-7,10,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHQGBMOCDTQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC2=CC=CC=C21)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-aminobenzamides and thiols.

Substitution with Thiophene Ring: The thiophene ring is introduced through a nucleophilic aromatic substitution reaction, where a suitable thiophene derivative reacts with the quinazoline core.

Introduction of Methylaminoethanol Group: The final step involves the alkylation of the quinazoline-thiophene intermediate with methylaminoethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Quinazoline N-oxides

Reduction: Reduced quinazoline derivatives

Substitution: Substituted thiophene derivatives

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including those related to 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol. Research indicates that modifications at specific positions on the quinazoline ring can significantly enhance cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial and Anti-inflammatory Activities

Apart from anticancer effects, quinazoline derivatives have shown promise in antimicrobial and anti-inflammatory applications. The presence of the thiophene moiety is believed to contribute to these biological activities. Studies have reported that compounds with similar structures exhibit significant inhibition against various bacterial strains and inflammatory pathways .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of synthesized quinazoline derivatives against HepG2 and MCF-7 cell lines. The results indicated that specific modifications led to enhanced activity, with some compounds achieving IC50 values significantly lower than traditional treatments. This highlights the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol and evaluating its biological properties. The study found that this compound exhibited notable cytotoxic effects against selected cancer cell lines while also demonstrating anti-inflammatory properties in vitro .

Mechanism of Action

The mechanism of action of 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol involves its interaction with specific molecular targets:

Antimicrobial Activity: The compound inhibits bacterial growth by interfering with cell wall synthesis and quorum sensing pathways.

Antitubercular Activity: It targets mycobacterial enzymes involved in cell wall biosynthesis.

Anti-HIV Activity: The compound inhibits HIV replication by targeting viral enzymes.

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Family

The following table compares key structural and physicochemical properties of 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol with related compounds:

*Estimated based on structural similarity.

Key Observations:

Substituent Effects : The thiophene group in the target compound may confer stronger π-π interactions compared to benzyl or nitro groups in analogs . However, the absence of electron-withdrawing groups (e.g., nitro in ) could reduce electrophilic reactivity.

Solubility: Ethanolamine side chains (common in ) enhance aqueous solubility compared to bulkier substituents like bis(4-chlorophenyl)methyl in .

Biological Activity

The compound 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol is a derivative of quinazoline, a class known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound by reviewing existing literature, synthesizing data from various studies, and presenting relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Methyl(2-(thiophen-2-yl)quinazolin-4-yl)amino)ethan-1-ol can be represented as follows:

This compound features a quinazoline core substituted with a thiophene ring and an amino group, which is critical for its biological interactions.

Biological Activity Overview

The biological activities of quinazoline derivatives, including the target compound, have been extensively studied. The following sections summarize key findings regarding its antimicrobial, anticancer, and other pharmacological activities.

Antimicrobial Activity

Quinazoline derivatives have shown significant antimicrobial properties against various pathogens. In a study investigating related compounds, it was found that modifications in the quinazoline structure could enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 100 | E. coli |

| Compound B | 50 | S. aureus |

| Target Compound | 75 | MRSA |

The target compound's structure suggests potential efficacy against resistant strains due to its unique thiophene substitution.

Anticancer Activity

Recent research has highlighted the anticancer potential of quinazoline derivatives. For example, studies on similar compounds indicated that modifications at specific positions on the quinazoline ring can lead to enhanced cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HepG2 | 31.85 |

| Compound D | MCF-7 | 20.98 |

| Target Compound | HepG2 | 18.79 |

These findings suggest that the target compound may exhibit comparable or superior anticancer activity against liver and breast cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a controlled study, the target compound was tested alongside established antibiotics. The results demonstrated that it inhibited biofilm formation in S. aureus more effectively than traditional treatments, indicating its potential as a novel therapeutic agent in combating bacterial infections.

Case Study 2: Anticancer Mechanism

A molecular docking study revealed that the target compound binds effectively to key proteins involved in cancer cell proliferation. This binding affinity correlates with observed cytotoxic effects in vitro, suggesting a mechanism of action that warrants further investigation.

Q & A

Q. Advanced

- NMR : 2D NMR (HSQC, HMBC) clarifies connectivity between the thiophene, quinazoline, and ethanolamine groups .

- X-ray crystallography : Single-crystal analysis using SHELX software confirms stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

- High-resolution mass spectrometry (HR-MS) : Validates molecular formula and detects isotopic patterns .

How should researchers design initial biological activity screens for this compound?

Q. Basic

- Antimicrobial assays : Broth microdilution against Mycobacterium tuberculosis (e.g., Microplate Alamar Blue assay) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Kinase inhibition profiling using ADP-Glo™ assays for quinazoline-targeted kinases (e.g., EGFR) .

How can contradictory results in biological activity across studies be reconciled?

Advanced

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .

- Compound purity : Validate purity via HPLC (>95%) to exclude confounding effects from impurities .

- Model specificity : Compare activity across isogenic cell lines or animal models to isolate mechanism-driven effects .

Meta-analysis of SAR data from structurally related quinazolines (e.g., 2-phenylquinazolin-4(3H)-one derivatives) provides contextual insights .

What computational methods support the rational design of derivatives with enhanced activity?

Q. Advanced

- Molecular docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., thymidylate kinase) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide functional group modifications .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

What strategies resolve low yields in the final aminolysis step?

Q. Advanced

- Reagent stoichiometry : Use a 1.2:1 molar ratio of methylaminoethanol to quinazolinone intermediate to drive the reaction .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing side reactions .

- Protection/deprotection : Temporarily protect the ethanolamine hydroxyl group with TBSCl to prevent oxidation .

How is the compound’s stability under physiological conditions assessed?

Q. Advanced

- Plasma stability assays : Incubate with human plasma at 37°C and monitor degradation via LC-MS over 24 hours .

- pH profiling : Measure solubility and decomposition rates in buffers (pH 1–10) to simulate gastrointestinal and systemic conditions .

- Light sensitivity : Conduct accelerated stability studies under UV/Vis light to assess photodegradation pathways .

What mechanistic studies elucidate the compound’s mode of action?

Q. Advanced

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

- Kinetic assays : Determine inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-LYTE™ kits) .

- Gene expression profiling : RNA-seq identifies downstream pathways modulated by the compound in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.